![molecular formula C16H22O4 B134470 Octyl hydrogen phthalate CAS No. 5393-19-1](/img/structure/B134470.png)
Octyl hydrogen phthalate
Overview
Description
Octyl hydrogen phthalate is a derivative of phthalocyanine, a class of compounds that have been extensively studied due to their interesting chemical and physical properties. Phthalocyanines are macrocyclic compounds with a structure similar to that of porphyrins, and they have a wide range of applications in materials science, catalysis, and as dyes. The octyl hydrogen phthalate itself is not directly mentioned in the provided papers, but the synthesis and characterization of various octa-substituted phthalocyanines are discussed, which can provide insights into the properties and behaviors of octyl hydrogen phthalate analogs.
Synthesis Analysis
The synthesis of octa-substituted phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. For instance, the synthesis of octa-tert-butylphthalocyanine was achieved through a six-step approach, culminating in a domino sequence of reactions . Similarly, a series of octakis(octyloxycarbonyl)phthalocyanine compounds were synthesized from o-xylene, using a base-promoted cyclotetramerization process . These methods demonstrate the versatility and efficiency of synthesizing octa-substituted phthalocyanines, which could be adapted for the synthesis of octyl hydrogen phthalate.
Molecular Structure Analysis
The molecular structure of phthalocyanines is characterized by a large, planar macrocycle, which can coordinate with various metals at the central cavity. The octa-substituted derivatives have various alkyl or aryl groups attached to the periphery of the macrocycle, which can influence their physical and chemical properties. For example, the octakis(octyloxycarbonyl)phthalocyanine compounds have been characterized by spectroscopic methods, revealing the impact of the substituents on the electronic structure of the macrocycle .
Chemical Reactions Analysis
Phthalocyanines can participate in a variety of chemical reactions, including the formation of supramolecular complexes. The Co(II) phthalocyanine complex with tert-butylphenoxy substituents was shown to form donor-acceptor complexes with pyridine and a substituted fullerene . These reactions demonstrate the ability of phthalocyanines to engage in non-covalent interactions, which could be relevant for the chemical behavior of octyl hydrogen phthalate in the presence of suitable partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalocyanines are greatly influenced by their substituents. Solubility studies of various substituted phthalocyanines and superphthalocyanines showed that solubility decreases with increasing size and complexity of the substituents . The electrochemical properties are also affected by the nature of the substituents, as seen in the study of octa-substituted metal-free, cobalt(II), and zinc(II) phthalocyanines, where the redox behavior varied depending on the metal center and the presence of coumarin and chloro groups . These findings suggest that the physical and chemical properties of octyl hydrogen phthalate would be similarly influenced by its octyl substituents.
Scientific Research Applications
Industrial and Commercial Use
Plasticizers in Manufacturing : High molecular weight phthalates like di-n-octyl phthalate (DnOP) are primarily used as plasticizers in the manufacture of flexible vinyl. This vinyl is utilized in consumer products, food contact applications, and medical devices (Hauser & Calafat, 2005).
Applications in Consumer Products : Phthalates are employed in personal-care products, such as perfumes, lotions, and cosmetics, and in coatings including those used for timed releases in some pharmaceuticals (Hauser & Calafat, 2005).
Environmental Impact and Health Considerations
Ubiquitous Environmental Contaminants : Phthalates are pervasive in the environment due to their widespread use in plastics and consumer products. Research has evaluated their acute toxicity and estrogenic endocrine disrupting activities, indicating potential health risks (Chen et al., 2014).
Impact on Aquatic Ecosystems : Studies have shown that phthalates like DnOP can have toxic effects on aquatic organisms, highlighting the importance of understanding their ecotoxicity to mitigate adverse environmental impacts (Sarkar, Chowdhury, & Dutta, 2013).
Analytical Techniques and Detection
Detection in Consumer Products : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect phthalates in various products, including food packaging and toys, highlighting their potential migration into food and beverages (Shen, 2005).
Analytical Method Development : Research has also focused on developing methods for the simultaneous determination of phthalates in different matrices, like water samples, to assess their release from plastic containers and evaluate their impact on human health (Notardonato et al., 2019).
Safety And Hazards
Future Directions
Due to the ubiquity of phthalates in the environment, strict prevention measures should be taken during the analysis of phthalates . In the future, except for the development of novel adsorption materials for extraction of trace phthalates in water, the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers will be further exploited .
properties
IUPAC Name |
2-octoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYFBICNICNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052714 | |
Record name | Octyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl hydrogen phthalate | |
CAS RN |
5393-19-1 | |
Record name | Mono-n-octyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5393-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono-n-octyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, monooctyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL HYDROGEN PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KSH93UAM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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